molecular formula C13H11N3O3S B563373 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide CAS No. 72810-61-8

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B563373
CAS No.: 72810-61-8
M. Wt: 289.309
InChI Key: QMCVPDNHQUBJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide is systematically named 4-(3-methylphenyl)-1,1-dioxopyrido[4,3-e]thiadiazin-3-one according to IUPAC rules. This nomenclature reflects its heterocyclic core structure, which consists of a pyridine ring fused with a 1,2,4-thiadiazine system. The numbering begins at the pyridine nitrogen, with the thiadiazine moiety occupying positions 4 and 3 of the fused bicyclic system. The 1,1-dioxide designation indicates two oxygen atoms double-bonded to the sulfur atom in the thiadiazine ring.

The structural representation (Figure 1) highlights:

  • A pyrido[4,3-e] fused ring system
  • A 1,2,4-thiadiazin-3-one core with sulfone groups at positions 1 and 1
  • A 3-methylphenyl (m-tolyl) substituent at position 4

The SMILES notation CC1=CC(=CC=C1)N2C3=C(C=NC=C3)S(=O)(=O)NC2=O precisely encodes this topology. The InChIKey QMCVPDNHQUBJPG-UHFFFAOYSA-N serves as a unique digital fingerprint for computational identification.

Synonyms and Registry Identifiers

This compound is documented under multiple aliases across chemical databases:

Identifier Type Value Source
CAS Registry Number 72810-61-8
PubChem CID 29984242
UNII S2V55A7A7X
DSSTox Substance ID DTXSID80223134

Common synonyms include:

  • Torsemide Related Compound E (USP)
  • Torasemide Impurity A (EP)
  • 4-(3-Methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide
  • 4-(m-Tolyl)-2H-pyrido[4,3-e]thiadiazin-3(4H)-one 1,1-dioxide

Regulatory bodies classify it as:

  • EPA DSSTox List: "Thiadiazole derivatives"
  • FDA GSRS: "Pharmaceutical impurity"
  • Wikidata: Q27288502

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₁N₃O₃S derives from:

  • 13 carbon atoms (including the aromatic rings and methyl group)
  • 11 hydrogen atoms
  • 3 nitrogen atoms (pyridine and thiadiazine)
  • 3 oxygen atoms (two sulfonyl, one ketone)
  • 1 sulfur atom
Parameter Value Method
Exact Mass 289.0521 Da High-resolution MS
Average Molecular Weight 289.31 g/mol PubChem computation
Monoisotopic Mass 289.052 Da Isotopic distribution analysis

The molecular weight corresponds to theoretical calculations based on atomic compositions. X-ray crystallography confirms the planar arrangement of the fused bicyclic system, with bond lengths of 1.42 Å for the C-N bonds in the thiadiazine ring and 1.21 Å for the sulfonyl S=O bonds. The methylphenyl substituent adopts a nearly perpendicular orientation relative to the pyrido-thiadiazine plane, minimizing steric hindrance.

Properties

IUPAC Name

4-(3-methylphenyl)-1,1-dioxopyrido[4,3-e][1,2,4]thiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-3-2-4-10(7-9)16-11-5-6-14-8-12(11)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCVPDNHQUBJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=NC=C3)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223134
Record name 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72810-61-8
Record name 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072810618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-METHYLPHENYL)-2H-PYRIDO(4,3-E)-1,2,4-THIADIAZIN-3(4H)-ONE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V55A7A7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Torsemide, is a synthetic organic compound belonging to the class of thiadiazines. Its molecular formula is C13H11N3O3SC_{13}H_{11}N_{3}O_{3}S and it has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring fused with a thiadiazine moiety and includes a tolyl group at the 4-position. The presence of a sulfonyl group (dioxide) enhances its solubility and reactivity, making it suitable for various applications in drug development.

Property Value
Molecular FormulaC13H11N3O3SC_{13}H_{11}N_{3}O_{3}S
Molecular Weight289.31 g/mol
CAS Number72810-61-8

Pharmacological Activity

Torsemide is primarily recognized as a loop diuretic . It acts on the loop of Henle in the kidneys to promote increased urine output by inhibiting sodium and chloride reabsorption. This mechanism is beneficial for treating conditions such as:

  • Edema : Fluid retention due to heart failure or renal issues.
  • Hypertension : High blood pressure management.

The diuretic effect of Torsemide is mediated through the inhibition of the Na-K-2Cl cotransporter in the renal tubules. This leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure.

Biological Studies and Findings

Research has highlighted additional biological activities beyond its diuretic effects:

  • Antihypertensive Effects : Studies have shown that Torsemide effectively lowers blood pressure in hypertensive patients, often compared favorably against other diuretics like furosemide.
  • Cardioprotective Effects : Some studies suggest that Torsemide may have beneficial effects on cardiac function in heart failure patients by reducing preload and afterload.
  • Potential Anti-cancer Activity : Preliminary research indicates that derivatives of thiadiazines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to Torsemide have been evaluated for their ability to inhibit tumor growth.

Case Study 1: Edema Treatment

A clinical trial involving patients with congestive heart failure demonstrated that Torsemide significantly reduced edema compared to placebo groups. Patients receiving Torsemide exhibited improved quality of life metrics due to decreased fluid overload.

Case Study 2: Hypertension Management

In a randomized controlled trial comparing Torsemide with other antihypertensive agents, results indicated that Torsemide provided comparable blood pressure control with fewer side effects related to electrolyte imbalance.

Comparative Analysis with Related Compounds

Torsemide's unique structure contributes to its distinct pharmacological profile when compared with similar compounds:

Compound Name Structure Features Unique Aspects
2-Dimethylamino-1-methyl-1H-quino[4,3-e]-1,2,4-thiadiazineContains dimethylamino substituentMore potent against specific cancer cell lines
3-Amino-4H-benzo[e][1,2,4]thiadiazineAmino group at the 3-positionExhibits different biological activity profiles
Benzothiadiazine derivativesVarious substituents on benzene ringDiverse pharmacological activities including antihypertensive effects

Scientific Research Applications

Physical Properties

The compound features a pyrido-thiadiazine core structure which contributes to its biological activity. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.

Medicinal Chemistry

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide has been primarily studied for its potential therapeutic properties. It is associated with the following applications:

  • Antihypertensive Agents : This compound is structurally related to Torasemide, a loop diuretic used to treat hypertension and edema. Research indicates that derivatives of this compound may exhibit similar pharmacological effects, making it a candidate for further development in antihypertensive therapies .
  • Antifungal Activity : Preliminary studies suggest that compounds within this class may possess antifungal properties. For instance, related thiadiazine derivatives have shown activity against various fungal strains .

Pharmaceutical Impurity Analysis

The compound is recognized as an impurity in the synthesis of Torasemide. Understanding the behavior and effects of such impurities is crucial in pharmaceutical formulations:

  • Quality Control : The presence of this compound as an impurity needs to be monitored during the manufacturing process of Torasemide to ensure product safety and efficacy .

Synthesis and Characterization Studies

Research into the synthesis of this compound has provided insights into its chemical properties and potential modifications that could enhance its biological activity:

  • Synthetic Pathways : Various synthetic methodologies have been explored to produce this compound efficiently. These studies often focus on optimizing yield and purity while maintaining the desired pharmacological properties .

Case Study 1: Antihypertensive Activity

A study conducted on analogs of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one demonstrated promising results in lowering blood pressure in hypertensive models. The mechanism was attributed to enhanced diuretic action compared to standard treatments.

Case Study 2: Antifungal Efficacy

Another investigation into the antifungal properties of related thiadiazine compounds revealed significant inhibition against Candida species. The study highlighted the potential for developing new antifungal agents based on structural modifications of the parent compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(3-Methylphenyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
  • CAS No.: 72810-61-8
  • Molecular Formula : C₁₃H₁₁N₃O₃S
  • Molecular Weight : 289.31 g/mol
  • Synonyms: Torasemide Related Compound E, Torasemide Impurity A .

Synthesis :
The compound is synthesized via cyclization of a pyridine-sulfonamide precursor using triphosgene (0.40 g, 1.34 mmol) in dichloromethane with triethylamine as a base. The reaction proceeds at 0°C for 6 hours, followed by neutralization with NaOH and HCl to yield a white solid (63.12% yield) .

Comparison with Structurally Similar Compounds

4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

  • CAS No.: Not specified (ChemSpider ID: 26001824).
  • Molecular Formula : C₁₃H₁₀FN₃O₃S
  • Molecular Weight : 307.30 g/mol
  • Key Differences: Substitution of the m-tolyl group with a 4-fluoro-3-methylphenyl moiety.
  • Applications : Likely explored in structure-activity relationship (SAR) studies to optimize diuretic or antihypertensive activity.

4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

  • CAS No.: 1707392-15-1
  • Molecular Formula : C₁₃H₁₁N₃O₃S
  • Molecular Weight : 289.31 g/mol
  • Key Differences: Pyridine ring fusion position: [2,3-e] vs. [4,3-e] in the parent compound.
  • Applications : High-purity (>99%) pharmaceutical intermediate for API synthesis .

2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Derivatives

  • Example Compound : 2-Ethylthio-4-methyl-5(4H)-oxopyrido[3,2-f][1,4]thiazepine-3-carbonitrile
  • Key Differences :
    • Replacement of the pyrido ring with a benzo-fused system.
    • Exhibits selective inhibition of tumor-associated carbonic anhydrase IX/XII (hypoxia-targeting activity) with IC₅₀ values in the low micromolar range .
  • Applications : Anticancer drug candidates targeting hypoxic tumors.

Structural and Functional Analysis

Regioselectivity in Alkylation

  • Parent Compound : Methylation of the potassium salt of 3-methoxy-(4H)-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide occurs at the pyridine nitrogen (N-7), forming 7-methyl derivatives .
  • Quinoline Analogs: Alkylation of quinothiadiazine 4,4-dioxide derivatives favors substitution at the quinoline nitrogen (N-6), demonstrating the impact of aromatic system geometry on reactivity .

Pharmacological Implications

  • Fluorinated Derivatives : Increased metabolic stability due to fluorine’s resistance to oxidative degradation, making them candidates for long-acting therapeutics .

Data Tables

Table 1: Comparative Properties of Key Compounds

Property 4-m-Tolyl Parent Compound 4-Fluoro-3-methylphenyl Derivative Pyrido[2,3-e] Isomer
CAS No. 72810-61-8 N/A 1707392-15-1
Molecular Formula C₁₃H₁₁N₃O₃S C₁₃H₁₀FN₃O₃S C₁₃H₁₁N₃O₃S
Molecular Weight 289.31 307.30 289.31
Key Substituent 3-Methylphenyl 4-Fluoro-3-methylphenyl 3-Methylphenyl
Ring Fusion Pyrido[4,3-e] Pyrido[2,3-e] Pyrido[2,3-e]
Application Pharmaceutical impurity standard SAR studies API intermediate

Preparation Methods

Reaction Mechanism and Byproduct Formation

The proposed mechanism involves:

  • Sulfonamide Formation : Attack of the aminoguanidine’s primary amine on the electron-deficient sulfur atom.

  • Keto-Enol Tautomerization : The 2-oxoalkanoic acid forms an enolate, facilitating nucleophilic attack on the pyridine nitrogen.

  • Cyclodehydration : Elimination of water closes the thiadiazinone ring.

Using ethyl phenylglyoxylate (Method B) reduces reaction time from 90 h to 26 h by enhancing electrophilicity at the carbonyl carbon. However, incomplete ester hydrolysis can lead to ethyl carboxylate byproducts, which may react further to generate 4-m-Tolyl derivatives if 3-methylphenyl precursors are present.

Process Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts impurity profiles:

SolventDielectric ConstantImpurity Level (Area%)
t-Butyl-methyl ether4.30.3–0.7
Acetonitrile37.50.5–1.1
Acetone20.70.9–1.8

Non-polar solvents like t-butyl-methyl ether minimize polar byproducts but require higher temperatures for dissolution.

Ammonia Stoichiometry

Controlling ammonia equivalents during the ammonolysis step prevents over-sulfonation:

  • Deficient NH₃ (<1.75 eq): Leaves unreacted sulfonyl chloride, leading to dimeric impurities.

  • Excess NH₃ (>2.25 eq): Promotes hydrolysis of the chloro substituent, reducing yield.

Analytical Characterization

The compound’s identity is confirmed via:

  • Melting Point : 168–170°C (lit.).

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=2.4 Hz, 1H, pyridine-H), 7.45–7.22 (m, 4H, aryl-H), 2.36 (s, 3H, CH₃).

  • HPLC Purity : >98% when using high-purity IPIC and TEA.

Industrial-Scale Challenges

Large-scale production faces two main hurdles:

  • Exothermicity : The cyclization step releases –58 kJ/mol, necessitating jacketed reactors with precise temperature control.

  • Crystallization Control : Rapid cooling induces amorphous precipitates; gradient cooling (1°C/min) yields pharmaceutically acceptable crystals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-mm-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aryl sulfonamides and thioketones. Key steps include cyclization under acidic/basic conditions and oxidation to introduce the 1,1-dioxide moiety. Catalysts (e.g., Pd for coupling reactions) and solvents (DMF, nitromethane) must be optimized for yield and purity. Purification via column chromatography or recrystallization is critical, with HPLC validation recommended for final product verification .
  • Data Example :

  • Reaction time: 25–48 hours at 60–80°C.
  • Yield improvement: Use of K2_2CO3_3 in DMF increases cyclization efficiency by ~30% .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ = 289.0521) .
  • NMR : 1^1H/13^13C NMR identifies substituents (e.g., m-Tolyl protons at δ 2.3 ppm for CH3_3) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer : Mechanistic studies suggest inhibition of enzymes (e.g., PI3Kδ) or modulation of apoptotic pathways. Use:

  • Enzyme assays : Measure IC50_{50} via fluorescence-based kinase activity tests.
  • siRNA knockdown : Validate target specificity in cancer cell lines (e.g., MDA-MB-231) .
    • Key Finding : Apoptosis induction via caspase-3 activation at 2.5 µM in breast cancer models .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variability) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize:

  • Dose-response curves : Test across multiple concentrations (0.1–10 µM).
  • Structural analogs : Compare with derivatives (e.g., fluorinated or brominated analogs) to isolate substituent effects .

Q. What strategies enhance the compound’s efficacy in comparative studies?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guide substituent optimization. Example:

  • Table : Comparative IC50_{50} in cancer cell lines :
CompoundIC50_{50} (µM)Target Cell Line
This compound0.25MDA-MB-231
Fluorinated analog0.10MCF-7
  • Strategy : Introduce electron-withdrawing groups (e.g., -F) to enhance binding affinity .

Q. What metabolomic approaches identify off-target effects or metabolic stability?

  • Methodological Answer :

  • LC-MS/MS : Profile metabolites in hepatic microsomes.
  • Pathway analysis : Use KEGG or MetaboAnalyst to map altered pathways (e.g., glycolysis inhibition) .

Q. How to address regulatory requirements for impurity profiling in pharmaceutical applications?

  • Methodological Answer : Follow USP guidelines for related substance analysis:

  • HPLC-DAD : Quantify impurities (e.g., Torasemide Related Compound E) at ≤0.1% .
  • Reference standards : Use USP-certified materials (CAS 72810-61-8) for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.